molecular formula C14H22N4O B6447847 6-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine CAS No. 2640955-64-0

6-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine

Cat. No.: B6447847
CAS No.: 2640955-64-0
M. Wt: 262.35 g/mol
InChI Key: LAJYCJNZPYGNMT-UHFFFAOYSA-N
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Description

6-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine typically involves the formation of the pyrimidine ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-diaminopyrimidine with 4-chloromethyl-1,3-dioxane in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

6-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine
  • 6-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-N-(2,4-difluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine

Uniqueness

6-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

6-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-11-8-14(16-10-15-11)17-12-2-5-18(9-12)13-3-6-19-7-4-13/h8,10,12-13H,2-7,9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJYCJNZPYGNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCN(C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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